molecular formula C15H24O4 B14407188 Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate CAS No. 81842-07-1

Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate

Cat. No.: B14407188
CAS No.: 81842-07-1
M. Wt: 268.35 g/mol
InChI Key: OUEOGEQPSGOVPL-UHFFFAOYSA-N
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Description

Ethyl 5-(1,4-dioxaspiro[45]dec-7-en-8-yl)pentanoate is a chemical compound with a unique spirocyclic structure This compound contains a spiro[45]decane ring system fused with a 1,4-dioxane ring, making it an interesting subject for various chemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol under acidic conditions to form the spirocyclic intermediate. This intermediate is then esterified to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or spirocyclic compounds.

Scientific Research Applications

Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate is not fully understood. its reactivity is primarily due to the presence of the ester functional group and the spirocyclic structure, which can interact with various molecular targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate is unique due to its specific ester functional group and the length of the pentanoate chain, which can influence its reactivity and potential applications. The combination of the spirocyclic structure and the ester group makes it a versatile compound for various chemical transformations and research applications.

Properties

CAS No.

81842-07-1

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate

InChI

InChI=1S/C15H24O4/c1-2-17-14(16)6-4-3-5-13-7-9-15(10-8-13)18-11-12-19-15/h7H,2-6,8-12H2,1H3

InChI Key

OUEOGEQPSGOVPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1=CCC2(CC1)OCCO2

Origin of Product

United States

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